Loxoribine

概要

説明

ロキソリビンは、強力な免疫刺激作用で知られる合成グアノシンアナログです。 これは主に、抗ウイルス免疫応答において重要な役割を果たすToll様受容体7(TLR7)の選択的アゴニストとして認識されています

準備方法

合成経路と反応条件

ロキソリビンは、グアノシンをN7位とC8位で誘導体化することにより合成されます。 合成には以下の手順が含まれます。

出発物質: グアノシン。

工業生産方法

ロキソリビンの工業生産には、同様の誘導体化技術を使用した大規模合成が関与します。 化合物は通常、白色からオフホワイトの固体として生成され、安定性を維持するために4℃で保管されます .

化学反応の分析

反応の種類

ロキソリビンは、以下を含むさまざまな化学反応を起こします。

酸化: 化合物は特定の条件下で酸化される可能性があります。

還元: 還元反応は、ロキソリビンの官能基を修飾できます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤。

形成される主な生成物

これらの反応から生成される主な生成物には、官能基が変化した修飾グアノシンアナログが含まれており、これによりロキソリビンの生物学的活性をさらに強化または変更できます .

科学的研究の応用

Immunological Applications

Mechanism of Action:

Loxoribine activates TLR7, which plays a crucial role in the innate immune response. This activation leads to the stimulation of dendritic cells and the subsequent production of various cytokines, enhancing immune responses.

Case Study: Human Monocyte-Derived Dendritic Cells

In a study examining the effects of this compound on human monocyte-derived dendritic cells (MoDCs), it was found that this compound significantly stimulated their differentiation and maturation. Specifically, it up-regulated TLR7 expression and enhanced the production of cytokines such as IL-12, IL-23, IL-27, and IL-10. The study demonstrated that this compound-treated MoDCs had a greater ability to stimulate allogeneic CD4+ T cells, promoting Th1 and Th17 polarization .

| Cytokines Produced | Control MoDCs | This compound-Treated MoDCs |

|---|---|---|

| IL-12 | Low | High |

| IL-23 | Low | High |

| IL-27 | Low | High |

| IL-10 | Low | High |

Oncological Applications

Tumor Metastasis Inhibition:

this compound has shown promise in inhibiting tumor metastasis in various cancer models. In a study involving B16 melanoma lung tumor metastasis in mice, this compound administration resulted in significant inhibition of tumor spread. Mice receiving multiple doses of this compound exhibited up to 96% reduction in metastasis compared to control groups .

Combination Therapy:

this compound has been evaluated for its potential as an adjuvant in cancer immunotherapy. When combined with interleukin-2 (IL-2), it enhanced the cytotoxic effects against tumors more effectively than either agent alone. This suggests that this compound may serve as an immunomodulator to boost anti-tumor immunity .

| Treatment Regimen | Tumor Metastasis Reduction |

|---|---|

| Control | 0% |

| This compound Alone | Moderate Reduction |

| This compound + IL-2 | Significant Reduction |

Enhanced Natural Killer Cell Activity

Research indicates that this compound enhances natural killer (NK) cell activity both in vitro and in vivo. A study demonstrated that this compound treatment led to increased NK cell proliferation and cytokine production across various mouse strains, highlighting its potential as an immunotherapeutic agent .

| Mouse Strain | NK Cell Activity Enhancement |

|---|---|

| C3H | High |

| C57BL/6 | Intermediate |

| SJL | Low |

Cytotoxic Effects on Cancer Cell Lines

This compound has also been investigated for its direct cytotoxic effects on various cancer cell lines. For example, it inhibited the growth of TRAMP-C2 cells, a prostate cancer model, demonstrating its potential application in targeted cancer therapies .

作用機序

ロキソリビンは、Toll様受容体7(TLR7)を特異的に活性化することで効果を発揮します。 この活性化には、エンドソームの成熟が必要であり、自然免疫系の刺激につながります . 含まれる分子標的と経路には次のものがあります。

TLR7活性化: ロキソリビンはTLR7に結合し、シグナル伝達カスケードをトリガーします。

MyD88依存性経路: TLR7の活性化は、アダプタータンパク質MyD88の募集につながり、さらに下流のシグナル伝達分子を活性化します.

サイトカイン産生: このシグナル伝達カスケードは、炎症性サイトカインとI型インターフェロンの産生をもたらし、免疫応答を強化します.

類似の化合物との比較

ロキソリビンは、他のTLR7アゴニストと比較され、その独自性が強調されています。

イミキモド: 抗ウイルス性と抗腫瘍性を有する別のTLR7特異的リガンド.

レジキモド: より幅広い免疫刺激作用を有するTLR7/8アゴニスト.

イサトリビン: ロキソリビンに似ていますが、構造的な修飾が異なります.

類似の化合物のリスト

- イミキモド

- レジキモド

- CL097

- CL075

- ブロモピロン

- チロロン

- イサトリビン

ロキソリビンのTLR7に対する特異性と強力な免疫刺激作用は、科学研究や潜在的な治療的応用におけるユニークで貴重な化合物となっています。

類似化合物との比較

Loxoribine is compared with other TLR7 agonists, highlighting its uniqueness:

Imiquimod: Another TLR7-specific ligand with antiviral and antitumor properties.

Resiquimod: A TLR7/8 agonist with broader immune-stimulatory effects.

Isatoribine: Similar to this compound but with different structural modifications.

List of Similar Compounds

- Imiquimod

- Resiquimod

- CL097

- CL075

- Bromopirone

- Tilorone

- Isatoribine

This compound’s specificity for TLR7 and its potent immunostimulatory properties make it a unique and valuable compound in scientific research and potential therapeutic applications.

生物活性

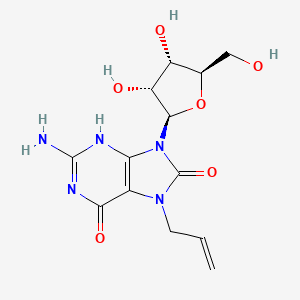

Loxoribine, chemically known as 7-allyl-8-oxoguanosine, is a guanosine analog recognized for its potent immunomodulatory properties. As a selective agonist of Toll-like receptor 7 (TLR7), this compound has garnered attention for its ability to stimulate various immune responses, particularly in the context of cancer therapy and infectious diseases.

This compound activates the innate immune system primarily through TLR7, leading to the stimulation of immune cells such as natural killer (NK) cells and dendritic cells (DCs). This activation is crucial for enhancing both innate and adaptive immune responses.

- TLR7 Activation : this compound specifically binds to TLR7, triggering MyD88-dependent signaling pathways that result in the production of various cytokines and chemokines .

- Cytokine Production : Upon stimulation with this compound, human monocyte-derived dendritic cells (MoDCs) show increased expression of surface markers (CD40, CD80, CD83) and produce significant amounts of IL-12, IL-23, IL-27, and IL-10 .

Immune Cell Activation

- Natural Killer Cells : this compound enhances NK cell activity in both murine models and human subjects. Studies indicate that this compound treatment leads to increased NK cell cytotoxicity and proliferation, which is critical for antitumor immunity .

- Dendritic Cells : In MoDCs, this compound promotes differentiation and maturation, enhancing their ability to present antigens and stimulate T-cell responses. This results in a stronger Th1 and Th17 polarization, essential for effective immune responses against tumors .

Antitumor Effects

This compound has demonstrated significant antitumor activity in preclinical studies:

- Tumor Metastasis Inhibition : In models using B16 melanoma, this compound administration resulted in up to 96% inhibition of tumor metastasis when administered in multiple doses .

- Combination Therapy : When combined with interleukin-2 (IL-2), this compound exhibited enhanced efficacy in reducing tumor burden compared to either agent alone .

Study on NK Cell Activity Enhancement

A study highlighted the differential enhancement of NK cell activity across various murine strains following this compound treatment. SCID mice showed marked NK cell activation, whereas other strains exhibited varying degrees of response based on their genetic backgrounds. This variability underscores the importance of genetic factors in immune responsiveness to this compound .

Clinical Implications

Research indicates that this compound may serve as an effective adjuvant in cancer immunotherapy. For instance, patients receiving this compound alongside tumor vaccines demonstrated improved outcomes compared to those receiving vaccines alone .

Data Summary

特性

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCRFBBZFHHYGT-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046748 | |

| Record name | Loxoribine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121288-39-9 | |

| Record name | Loxoribine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121288-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loxoribine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121288399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loxoribine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOXORIBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CAS0V66OI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。